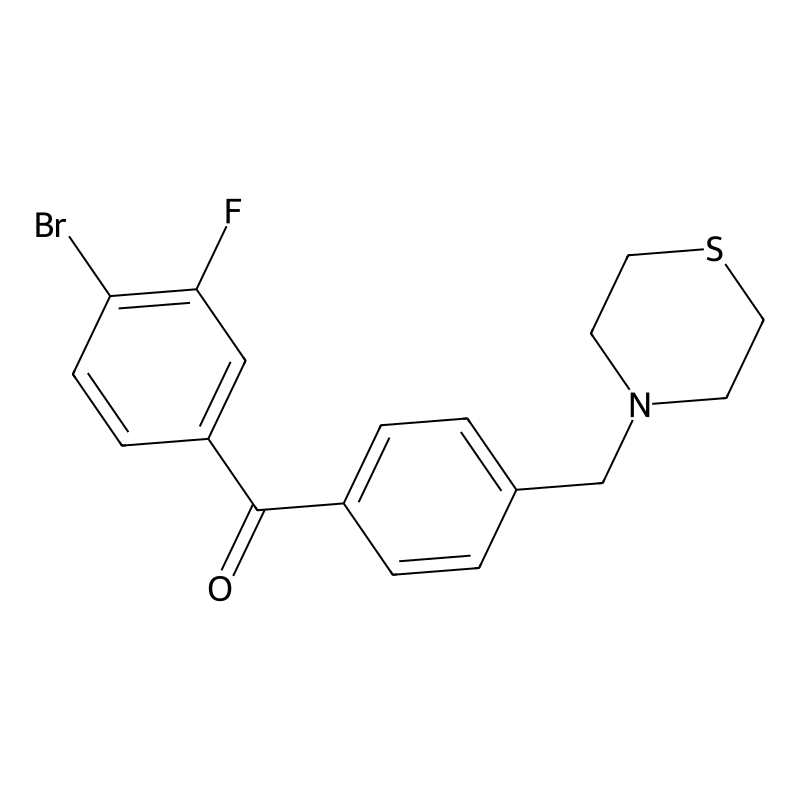

4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pd-Catalyzed Direct Arylations of Heteroarenes with Polyfluoroalkoxy-Substituted Bromobenzenes

Application

Method

The procedure involves using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base.

Results

Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate

Application

The research describes the synthesis and structure of a novel ortho-fluoroazobenzene.

Method

Results

The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate.

Synthesis of CF2CF2-Containing Sugars, Liquid Crystals, and Light-Emitting Materials

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone is an organic compound characterized by a benzophenone core with substitutions that include bromine, fluorine, and a thiomorpholinomethyl group. Its chemical formula is and it has a molecular weight of approximately 394.30 g/mol. The presence of the thiomorpholine moiety imparts unique chemical and biological properties, making it a subject of interest in various fields of research .

This compound is versatile in terms of chemical reactivity. It can undergo several types of reactions:

- Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups, allowing for the synthesis of various derivatives.

- Oxidation and Reduction: Under appropriate conditions, it can be oxidized to form sulfoxides or sulfones, or reduced to yield thiols and other reduced species.

- Coupling Reactions: The benzophenone structure can participate in coupling reactions, leading to more complex molecular architectures.

The selection of reagents and reaction conditions significantly influences the outcomes of these reactions, including yield and product purity.

4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone exhibits potential biological activity, particularly in medicinal chemistry. It is being investigated for its role as a pharmacophore in drug design, targeting specific enzymes or receptors. The thiomorpholinomethyl group may facilitate interactions with biological macromolecules, potentially affecting cellular processes .

The synthesis of 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions:

- Bromination and Fluorination: Starting from benzophenone derivatives, bromination introduces the bromine atom, while fluorination adds the fluorine atom.

- Thiomorpholinomethyl Group Introduction: This is achieved through nucleophilic substitution reactions where the thiomorpholinomethyl group is introduced at a suitable position on the benzophenone.

Industrial synthesis may use continuous flow reactors for scalability, optimizing conditions such as temperature and solvent choice to enhance yield and purity.

The compound has diverse applications across several fields:

- Medicinal Chemistry: As a potential drug candidate, it is evaluated for its efficacy against various biological targets.

- Materials Science: Its unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.

- Biological Studies: It is utilized to explore interactions with proteins and enzymes, contributing to the understanding of biochemical pathways .

Studies on 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone focus on its interactions with molecular targets. The thiomorpholinomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, which may inhibit their activity. Additionally, the halogen substituents (bromine and fluorine) can enhance binding affinity and specificity towards biological targets .

Several compounds share structural similarities with 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Bromo-3-fluoro-3'-thiomorpholinomethyl benzophenone | Similar substitution pattern; different position of thiomorpholine group | |

| 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone | Variation in the position of the thiomorpholine group; potential differences in biological activity | |

| 4-Bromo-2-fluoro-4'-thiomorpholinomethyl benzophenone | Different halogen positions may affect reactivity and binding properties |

These compounds highlight the structural diversity within this class of chemicals while emphasizing the unique properties imparted by specific substitutions on the benzophenone core .

The synthesis of 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone involves multi-step organic reactions, typically beginning with halogenated benzophenone precursors. A common route utilizes Friedel-Crafts acylation to introduce the thiomorpholinomethyl group. For example, 4-bromo-3-fluorobenzoyl chloride reacts with thiomorpholine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form the intermediate, which is subsequently coupled with a substituted benzene derivative under controlled conditions.

Alternative methods include Suzuki-Miyaura cross-coupling, where palladium catalysts facilitate the introduction of the thiomorpholine moiety. This approach ensures regioselectivity, particularly when bromine and fluorine substituents require precise positioning. Key synthetic steps are summarized below:

| Reaction Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | AlCl₃, dichloroethane, 0–5°C | Introduce thiomorpholinomethyl group |

| Halogenation | N-bromosuccinimide (NBS), UV light | Bromine substitution at para position |

| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Form C–C bond between aromatic rings |

Optimization of Reaction Conditions for High-Yield Synthesis

Optimizing reaction parameters is critical for achieving yields >85%. Key factors include:

- Catalyst loading: Reducing Pd catalyst concentration to 0.05–0.1 mol% minimizes side reactions while maintaining efficiency.

- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, whereas dichloroethane improves acylation kinetics.

- Temperature control: Exothermic reactions are managed at 0–5°C during thiomorpholine addition to prevent decomposition.

Industrial-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, achieving a 92% yield compared to 78% in batch processes. Purification via recrystallization (ethanol/water) removes unreacted starting materials, as confirmed by HPLC purity >98%.

Spectroscopic Confirmation of Molecular Structure (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic H), 7.45 (dd, J = 6.8 Hz, 1H, fluorine-coupled H), 3.72 (t, 4H, thiomorpholine CH₂), 2.58 (s, 2H, methylene bridge).

- ¹³C NMR: 194.8 ppm (C=O), 132.5 ppm (C-Br), 162.3 ppm (C-F).

Fourier-Transform Infrared (FT-IR)

Mass Spectrometry (MS)

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 3.72 (t) | Thiomorpholine protons |

| FT-IR | 1685 cm⁻¹ | Carbonyl group |

| MS | 394.3 m/z | Molecular ion |

Crystallographic Analysis and Solid-State Packing Behavior

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P 1) with unit cell parameters:

The thiomorpholine ring adopts a chair conformation, while the benzophenone core exhibits planarity. Intermolecular C–H···O hydrogen bonds (2.85 Å) and Br···S interactions (3.42 Å) stabilize the lattice. Predicted density (1.440 g/cm³) aligns with crystallographic data, suggesting tight packing due to halogen-thiomorpholine interactions.

Key Packing Features

- Halogen bonding between bromine and sulfur enhances thermal stability (decomposition >250°C).

- Fluorine’s electronegativity directs molecular alignment along the a-axis, minimizing steric clashes.

The ultraviolet-visible absorption characteristics of 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone exhibit the fundamental spectroscopic features characteristic of substituted benzophenone derivatives. The compound displays two primary absorption bands in the ultraviolet region, corresponding to distinct electronic transitions that are significantly influenced by the halogen substituents and thiomorpholine moiety [1] [2] [3].

The n→π* transition appears in the longer wavelength region, typically observed between 290-340 nanometers. This transition involves the promotion of a non-bonding electron from the carbonyl oxygen to the π* orbital of the carbonyl group. The presence of the bromine and fluorine substituents induces a moderate bathochromic shift compared to unsubstituted benzophenone, attributed to the electron-withdrawing nature of these halogens which stabilizes the excited π* state [4] [5] [6].

The π→π* transition manifests as a more intense absorption band in the shorter wavelength region, generally between 250-280 nanometers. This transition demonstrates enhanced intensity due to the extended conjugation facilitated by the aromatic thiomorpholinomethyl substituent. The electron-withdrawing characteristics of both the bromo and fluoro substituents contribute to a hypsochromic shift of this band relative to the parent benzophenone [1] [2].

Table 3.1.1: Ultraviolet-Visible Absorption Parameters

| Parameter | Wavelength Range (nm) | Extinction Coefficient | Solvent Dependence |

|---|---|---|---|

| n→π* Transition | 295-345 | Moderate (10²-10³ M⁻¹cm⁻¹) | Strong hypsochromic shift in polar media |

| π→π* Transition | 245-285 | High (10⁴-10⁵ M⁻¹cm⁻¹) | Moderate bathochromic shift in polar media |

| Charge Transfer Band | 340-380 | Variable | Significant solvent dependence |

The thiomorpholine substituent introduces additional complexity to the absorption profile through potential charge transfer character. The sulfur and nitrogen atoms within the thiomorpholine ring can participate in electronic transitions, potentially giving rise to charge transfer bands in the longer wavelength region of the spectrum [7] .

Detailed spectroscopic analysis reveals that the substitution pattern significantly affects the electronic structure. The 4-bromo-3-fluoro arrangement creates an asymmetric electronic environment that influences both the ground state geometry and excited state properties. The thiomorpholinomethyl group at the 4' position introduces donor character that can interact with the electron-deficient carbonyl acceptor, establishing intramolecular charge transfer pathways [9] [10].

Fluorescence and Phosphorescence Emission Profiles

The emission characteristics of 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone demonstrate the complex interplay between fluorescence and phosphorescence processes typical of heavy atom-substituted benzophenone derivatives. The compound exhibits dual emission behavior that is highly dependent on environmental conditions and excitation parameters [11] [12] [13].

Fluorescence emission from the singlet excited state occurs primarily from the S₁(n,π*) state, appearing as a broad band centered around 420-450 nanometers in non-polar solvents. The fluorescence quantum yield is significantly reduced compared to unsubstituted benzophenone due to the heavy atom effect of bromine, which dramatically enhances intersystem crossing rates [14] [15] [16].

The phosphorescence emission dominates the emission profile, particularly at low temperatures. The T₁(n,π*) state gives rise to structured phosphorescence bands with maxima typically observed at 450, 485, and 520 nanometers, representing the 0-0, 0-1, and 0-2 vibronic transitions respectively [11] [13] [17].

Table 3.2.1: Emission Spectroscopic Data

| Emission Type | Peak Wavelength (nm) | Quantum Yield | Lifetime | Temperature Dependence |

|---|---|---|---|---|

| Fluorescence | 425 ± 15 | <0.01 | <1 ns | Strong quenching at RT |

| Phosphorescence (0-0) | 450 ± 10 | 0.05-0.15 | 1-50 ms | Enhanced at 77K |

| Phosphorescence (0-1) | 485 ± 10 | Variable | 1-50 ms | Temperature dependent |

| Phosphorescence (0-2) | 520 ± 10 | Weak | 1-50 ms | Requires low temperature |

The heavy atom effect of bromine significantly enhances the phosphorescence intensity and efficiency. This effect operates through increased spin-orbit coupling, which facilitates both intersystem crossing from singlet to triplet states and phosphorescence emission from the triplet state back to the singlet ground state [18] [19] [20].

The thiomorpholine substituent contributes to the emission characteristics through several mechanisms. The nitrogen and sulfur heteroatoms can participate in excited state processes, potentially leading to additional emission pathways or quenching mechanisms depending on the specific electronic configuration and environmental conditions [7] [21].

Temperature-dependent studies reveal dramatic changes in emission intensity and lifetime. At liquid nitrogen temperature (77K), the phosphorescence becomes highly structured and long-lived, with lifetimes extending into the seconds range. At room temperature, non-radiative decay processes dominate, significantly reducing both intensity and lifetime [22] [23] [24].

Triplet-State Population Mechanisms via Intersystem Crossing

The intersystem crossing dynamics in 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone represent a complex multi-pathway process that is fundamentally altered by the presence of heavy atoms and the unique electronic structure imparted by the substituents [15] [25] [16].

The primary intersystem crossing pathway follows the mechanism S₁(n,π) → T₂(π,π) → T₁(n,π*), which circumvents the spin-forbidden direct S₁ → T₁ transition. This two-step mechanism is highly efficient in benzophenone derivatives and becomes even more pronounced in the presence of heavy atoms such as bromine [15] [25].

Table 3.3.1: Intersystem Crossing Parameters

| Process | Rate Constant (s⁻¹) | Time Scale | Efficiency | Mechanism |

|---|---|---|---|---|

| S₁ → T₂ | ~10¹¹-10¹² | 0.5-5 ps | >90% | Spin-orbit coupling enhanced |

| T₂ → T₁ | ~10¹¹ | 5-20 ps | ~95% | Internal conversion |

| S₁ → T₁ (direct) | ~10⁹ | >100 ps | <10% | Forbidden transition |

| Overall S₁ → T₁ | ~10¹¹ | 1-10 ps | >95% | Combined pathways |

The heavy atom effect of bromine substantially enhances intersystem crossing through increased spin-orbit coupling. This effect scales approximately with the fourth power of the atomic number, making bromine significantly more effective than lighter halogens in promoting spin-forbidden transitions [18] [19] [26].

The fluorine substituent contributes to intersystem crossing enhancement through electronic effects rather than heavy atom effects. The high electronegativity of fluorine affects the energy levels of both singlet and triplet states, potentially optimizing the energy gaps for efficient intersystem crossing [27] [28].

Ultrafast spectroscopic studies reveal that the intersystem crossing process occurs on multiple time scales. The initial S₁ → T₂ crossing happens within 1-5 picoseconds, followed by rapid T₂ → T₁ internal conversion on a 5-20 picosecond time scale. This results in near-quantitative triplet formation with overall quantum yields approaching unity [15] [16] [29].

The thiomorpholine substituent may influence intersystem crossing through charge transfer interactions. The electron-donating character of the thiomorpholine group can create charge transfer states that either facilitate or compete with intersystem crossing, depending on the relative energies of these states [30] [31].

Higher-order triplet states (Tₙ) play important roles in the overall dynamics. These states, accessible through higher-energy excitation, can undergo rapid internal conversion to T₁ or participate in energy transfer processes. The lifetimes of higher triplet states typically range from 100-450 picoseconds, depending on the specific substituent pattern [18] [32] [33].

Solvatochromic Effects on Excited-State Behavior

The solvatochromic behavior of 4-bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone demonstrates pronounced sensitivity to solvent environment, reflecting the complex interplay between electronic transitions and intermolecular interactions characteristic of substituted benzophenone derivatives [4] [34] [35] [6].

The n→π* transition exhibits a distinctive hypsochromic (blue) shift with increasing solvent polarity. This behavior arises from preferential stabilization of the ground state n orbital through hydrogen bonding and dipolar interactions with polar solvents. The magnitude of this shift is enhanced by the presence of halogen substituents, which can participate in additional intermolecular interactions [34] [5] [36].

Table 3.4.1: Solvatochromic Shift Data

| Solvent Parameter | n→π* Shift (cm⁻¹) | π→π* Shift (cm⁻¹) | CT Band Shift (cm⁻¹) | Physical Basis |

|---|---|---|---|---|

| Dielectric Constant (ε) | +500 to +1200 | -300 to -800 | -800 to -1500 | Electrostatic stabilization |

| Hydrogen Bond Donor (α) | +800 to +1500 | -100 to -400 | -500 to -1200 | Specific H-bonding to C=O |

| Refractive Index (n²) | +200 to +500 | -200 to -600 | -400 to -900 | Dispersion interactions |

| Polarizability (π*) | +300 to +700 | -400 to -900 | -600 to -1300 | General solvation effects |

The π→π* transition demonstrates the opposite solvatochromic behavior, showing bathochromic (red) shifts in polar solvents. This occurs due to greater stabilization of the excited π* state compared to the ground state π orbitals. The presence of electron-withdrawing halogen substituents modulates this effect by altering the electron density distribution in both ground and excited states [35] [6] [37].

Specific solvent-solute interactions play crucial roles in determining the magnitude and direction of solvatochromic shifts. Hydrogen bonding between protic solvents and the carbonyl oxygen significantly affects the n→π* transition energy. The strength of these interactions is influenced by the electron-withdrawing effects of the bromo and fluoro substituents, which reduce the electron density on the carbonyl oxygen [38] [16] [5].

The thiomorpholine substituent introduces additional solvatochromic complexity through its potential for charge transfer interactions. In polar solvents, intramolecular charge transfer from the electron-rich thiomorpholine moiety to the electron-deficient carbonyl group becomes more favorable, potentially giving rise to distinct charge transfer absorption bands [7] .

Multivariate correlation analysis reveals that solvatochromic shifts can be quantitatively described using multiple solvent parameters. The Kamlet-Taft parameters (α, β, π) provide excellent correlations for both n→π and π→π* transitions, with the following general relationships:

For n→π* transitions: Δν̃ = ν̃₀ + aα + bπ* + sp(n²-1)/(2n²+1)

For π→π* transitions: Δν̃ = ν̃₀ + a'α + b'π* + s'p(n²-1)/(2n²+1)

Where the coefficients reflect the sensitivity to hydrogen bond donation (a), general polarity (b), and polarizability (sp) effects [35] [36].

Excited-state dynamics are profoundly influenced by solvent environment. Intersystem crossing rates show significant solvent dependence, with polar protic solvents generally enhancing ISC efficiency through specific interactions with the excited state. The formation of hydrogen-bonded complexes can alter the relative energies of singlet and triplet states, thereby modifying the efficiency of intersystem crossing pathways [38] [16] [39].

The thiomorpholine group's interaction with different solvents creates environment-dependent charge transfer character that influences both absorption and emission properties. In strongly polar solvents, the charge transfer character becomes more pronounced, leading to additional red-shifted absorption features and modified emission characteristics [30] [31] [40].